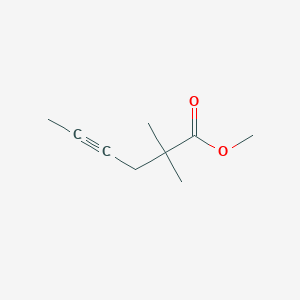
Methyl 2,2-dimethylhex-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-dimethylhex-4-ynoate is an organic compound with the molecular formula C9H14O2. It is a methyl ester derivative of 2,2-dimethylhex-4-ynoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethylhex-4-ynoate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethylhex-4-ynoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 2,2-dimethylhex-4-yn-1-ol with methanol and a dehydrating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2-dimethylhex-4-ynoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Methyl 2,2-dimethylhex-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethylhex-4-ynoate involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of the ester group, which can be attacked by nucleophiles. The alkyne moiety also allows it to participate in cycloaddition reactions, forming cyclic compounds .
Comparison with Similar Compounds
- Methyl but-2-ynoate
- Methyl 2,2-dimethylhex-5-enoate
- Methyl 2,2-dimethylhexanoate
Comparison: Methyl 2,2-dimethylhex-4-ynoate is unique due to the presence of both an ester group and an alkyne moiety. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Its structural features also make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
methyl 2,2-dimethylhex-4-ynoate |
InChI |
InChI=1S/C9H14O2/c1-5-6-7-9(2,3)8(10)11-4/h7H2,1-4H3 |
InChI Key |
OGBXJDCWTXQWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(C)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


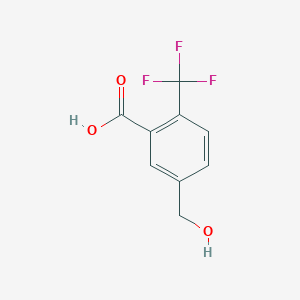

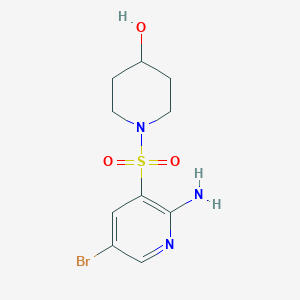
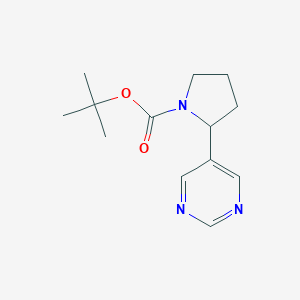
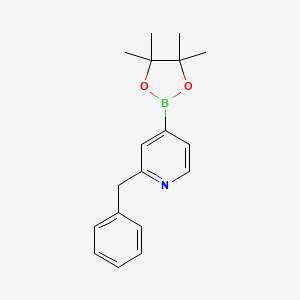
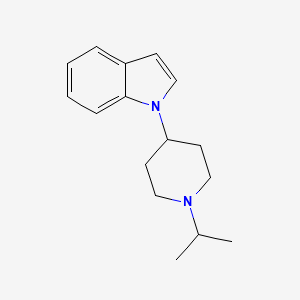
![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
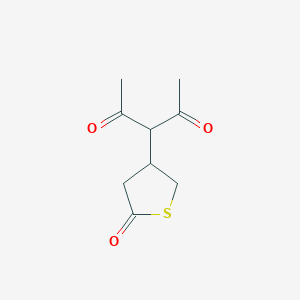
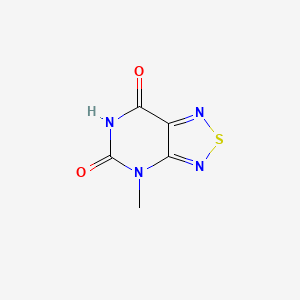
![3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile](/img/structure/B13984945.png)
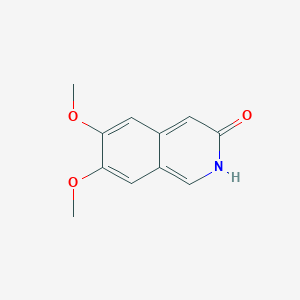
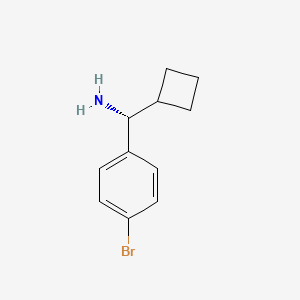

![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)
